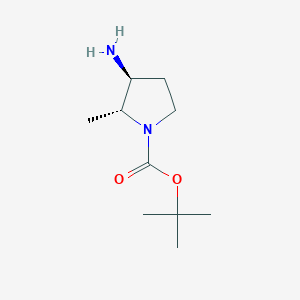

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBDQHQZEPPWBJ-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610704-18-1 | |

| Record name | tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl nitrite under solvent-free conditions, which provides a straightforward and efficient route to the desired product . The reaction conditions are mild, and the process is often metal and acid-free, making it environmentally friendly.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Chemical Reactions Analysis

Key Structural Features

-

Stereochemistry : The (2R,3S) configuration is critical for its reactivity and biological applications.

-

Functional Groups :

-

tert-Butyl ester : A protecting group for the carboxylic acid.

-

Amino group : Reacts with electrophiles (e.g., acylating agents, alkylating agents).

-

Pyrrolidine ring : Provides rigidity and stereochemical control.

-

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in peptide synthesis and drug development.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O | Reflux, heat | (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylic acid |

| Basic hydrolysis | NaOH, H₂O | Room temperature | Sodium salt of the carboxylic acid |

This reaction is foundational for further derivatization .

Amination and Acylation Reactions

The amino group at position 3 is reactive and participates in nucleophilic substitution or acylation. For example:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms alkylamides.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | AcCl, Et₃N | DCM, 0°C to rt | N-Acetyl derivative |

| Alkylation | MeI, K₂CO₃ | DMF, reflux | N-Methyl derivative |

These modifications are critical for altering the compound’s physicochemical properties .

Reaction with Hydrazine Derivatives

Hydrazine hydrate reacts with the amino group to form hydrazides, which are intermediates in heterocyclic synthesis (e.g., pyrazoles, triazoles). For example:

-

Hydrazide formation : Reaction with hydrazine hydrate yields a hydrazide intermediate.

-

Cyclization : Subsequent heating or microwave irradiation can lead to ring formation .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate | EtOH, reflux | Hydrazide intermediate |

| Cyclization | MW irradiation | Solvent-free | Triazolo-thienopyrimidine |

This pathway is relevant for constructing biologically active heterocycles .

Reaction with Chloroacetonitrile

The amino group reacts with chloroacetonitrile to form nitrile derivatives, which are versatile intermediates in medicinal chemistry.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nitrile formation | ClCH₂CN, K₂CO₃ | DMF, reflux | Nitrile derivative |

This reaction is analogous to those reported for similar pyrrolidine derivatives .

Research Findings and Trends

-

Stereoselective Synthesis : The (2R,3S) configuration is critical for biological activity, necessitating precise synthetic control .

-

Microwave-Assisted Synthesis : Accelerated reaction rates and improved yields are observed in heterocyclic synthesis .

-

Hydrolysis Sensitivity : The tert-butyl ester is stable under mild conditions but readily hydrolyzes under acidic/basic conditions, enabling controlled deprotection .

Scientific Research Applications

Applications in Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules. Its unique structural features enable it to participate in various reactions:

- Peptide Synthesis : It can be utilized in the synthesis of peptide bonds due to its amino and carboxyl functional groups.

- Drug Development : The compound's ability to modify biological activity makes it valuable in drug design, especially for targeting specific enzymes and receptors .

The biological activity of tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate is attributed to its structural characteristics:

- Enzyme Inhibition : It can inhibit specific enzymes, modulating their activity through competitive or non-competitive interactions.

- Protein-Ligand Interactions : The compound's binding affinity allows it to influence various cellular signaling pathways .

Case Study 1: Medicinal Chemistry

In a study focusing on the development of new therapeutic agents, this compound was evaluated for its potential as an inhibitor of a specific enzyme linked to cancer progression. The results demonstrated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of novel compounds for neurological disorders highlighted the use of this compound as a key intermediate. The compound facilitated the creation of derivatives that exhibited enhanced neuroprotective properties in vitro.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Spectroscopic and Physicochemical Properties

- NMR Data: The target compound’s tert-butyl group is expected to resonate near δ 1.41 (singlet, 9H), similar to analogs in . The 3-amino group’s protons may appear as broad singlets (δ 1.5–2.5), distinct from hydroxyl (δ 3.5–4.5) or silyl ether (δ 0.9–1.1) signals.

- Electronegativity Effects: Substituents like amino groups increase local electronegativity, correlating with ¹¹⁹Sn chemical shifts in related tin compounds . This suggests the target compound’s amino group could enhance hydrogen-bonding interactions in drug design.

Biological Activity

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate (CAS: 1610704-18-1) is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C10H20N2O2

- Molecular Weight: 200.28 g/mol

- IUPAC Name: this compound

- SMILES Notation: O=C(N1C@HC@@HCC1)OC(C)(C)C

This structure includes a pyrrolidine ring with an amino group and a tert-butyl group, which contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material: tert-butyl carbamate.

- Reagents: Various reagents including transition metal catalysts to enhance yields.

- Conditions: Solvent-free conditions for efficient production.

Recent advances in synthetic methods have focused on optimizing reaction conditions to improve selectivity and yield, which is crucial for its application in drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Studies have shown that it can act as a modulator or antagonist at ionotropic glutamate receptors, particularly NMDA receptors. This interaction is significant for potential therapeutic applications in neurological disorders .

Therapeutic Applications

Research indicates that this compound has potential applications in:

- Anticonvulsants: Investigated for its efficacy in reducing seizure activity.

- Antibiotics: Explored as a precursor for developing new antimicrobial agents.

- Enzyme Inhibitors: Targeting specific enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their mechanisms:

- Interaction with NMDA Receptors:

- Research demonstrated that modifications in the pyrrolidine structure could enhance binding affinity and selectivity against NMDA receptors .

- Potential Drug Candidates:

- Compounds derived from this compound have shown promise in preclinical models for treating conditions such as epilepsy and bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | Lacks the methyl group on the second carbon |

| (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | C11H22N2O2 | Contains a carbamate instead of a carboxylate group |

| (R)-1-Boc-3-(Dimethylamino)pyrrolidine | C12H22N2O2 | Features dimethylamino substitution altering biological activity |

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving amine protection, coupling reactions, and stereochemical control. For example, palladium-catalyzed Sonogashira coupling (e.g., using Pd(PPh₃)₄ and CuI in DMF/Et₃N at 70°C) is employed to introduce alkynyl groups, followed by hydrogenation (Pd/C, H₂) and borane reduction to achieve desired stereochemistry . Yield optimization often involves gradient silica gel chromatography (hexane/EtOAc) and monitoring via LC-MS .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include pyrrolidine ring protons (δ 3.0–4.5 ppm) and tert-butyl carbons (δ 28–29 ppm). Stereochemical assignments rely on coupling constants (e.g., J = 17.9 MHz for diastereotopic protons) .

- IR : Confirm carbonyl stretches (1748 cm⁻¹ for the Boc group) and hydroxyl/amine bands (3435–3165 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 584.28328) with <5 ppm error .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Silica gel column chromatography with hexane/EtOAc gradients (8:2 to 3:7) is standard . For polar intermediates, ion-pair extraction (aqueous NH₄OH/brine) and drying over Na₂SO₄ improve recovery .

Advanced Research Questions

Q. How can stereochemical control at the (2R,3S) position be achieved during synthesis, and what analytical methods validate configuration?

- Methodological Answer : Chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) and asymmetric hydrogenation (using Pd/C under H₂) enforce stereochemistry . Polarimetry ([α]²⁰D values, e.g., +12.9°) and NOE NMR experiments distinguish enantiomers. X-ray crystallography (as in related pyrrolidine derivatives) provides definitive confirmation .

Q. How do researchers resolve contradictions in data interpretation, such as conflicting NMR or chromatographic results?

- Methodological Answer :

- NMR Conflicts : Compare experimental coupling constants (J) with computational models (DFT calculations). For example, diastereomeric ratios can be misassigned without NOESY correlations .

- Chromatography : Use orthogonal methods (HPLC with chiral columns) to separate enantiomers when silica gel fails .

Q. What catalytic systems improve cross-coupling reactions involving this compound’s amino or carboxylate groups?

- Methodological Answer : Pd(PPh₃)₄/CuI systems in DMF/Et₃N achieve >75% yield in alkynyl couplings . For Buchwald-Hartwig amination, BrettPhos ligands with Pd(OAc)₂ reduce side reactions . Microwave-assisted conditions (70°C, 18 h) enhance reaction rates .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives for biological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.